kadsulignan N
Overview
Description
Kadsulignan N is a natural product isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This compound is part of a larger group of lignans, which are known for their diverse biological activities. Kadsura coccinea has been used in traditional Chinese medicine for the treatment of various ailments, including cancer and dermatosis .
Mechanism of Action
Target of Action
Kadsulignan N, a natural product, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. This compound also exhibits anti-HIV activity .
Mode of Action
This compound interacts with its primary target, COX-2, by binding to it This interaction inhibits the enzymatic activity of COX-2, reducing the production of pro-inflammatory prostanoids
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostanoids, thereby alleviating inflammation and pain . The compound’s effect on HIV-related pathways is still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain due to its inhibitory effect on COX-2 . Its anti-HIV activity suggests potential antiviral effects, but the specific molecular and cellular mechanisms are still under investigation.
Biochemical Analysis
Biochemical Properties
Kadsulignan N plays a significant role in biochemical reactions. It has been identified as a ligand for COX-2, an enzyme involved in inflammation and pain . The nature of this interaction is through binding, which can influence the activity of the enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with COX-2. By acting as a ligand for this enzyme, this compound can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with COX-2. This binding can lead to changes in enzyme activity, potentially influencing gene expression and cellular processes .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to inflammation and pain, given its role as a COX-2 ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kadsulignan N involves complex organic reactions that mimic natural biosynthetic pathways. One approach involves the use of photoredox-based strategies to access reactive radical intermediates, which are crucial for the formation of the dibenzocyclooctadiene framework . These reactions often require specific conditions, such as the presence of non-canonical iron oxygenases that catalyze oxidative cyclization reactions initiated by C–H bond abstraction at ether positions .
Industrial Production Methods: The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Kadsulignan N undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Kadsulignan N has several scientific research applications due to its diverse biological activities:
Chemistry: It serves as a model compound for studying complex organic reactions and biosynthetic pathways.
Comparison with Similar Compounds
- Kadsulignan A
- Kadsulignan B
- Kadsulignan M
- Gomisin R
- Schizanrin F
- Schizanrin H
Properties
IUPAC Name |
(1S,14R,15R,16S)-4,5,6,9,10,11-hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-11-12(2)20-14-10-16(26-4)22(28-6)24(30-8)18(14)17-13(19(11)31-20)9-15(25-3)21(27-5)23(17)29-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQAIPQPPCAEHD-JARDSOJUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C3=CC(=C(C(=C3C4=C(C(=C(C=C4C1O2)OC)OC)OC)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]1O2)OC)OC)OC)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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